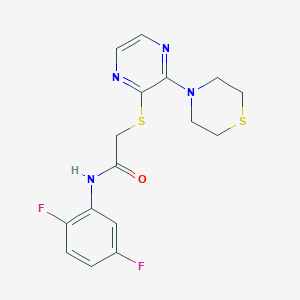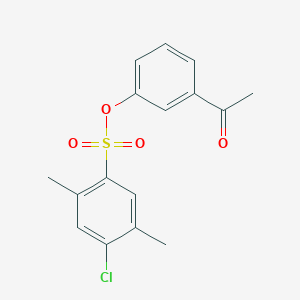
2-bromo-N-(3,4-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(3,4-dichlorophenyl)propanamide” is an organic compound with the molecular formula C9H8BrCl2NO and a molecular weight of 296.98 . It is a derivative of propanamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 3,4-dichlorophenyl group attached via a nitrogen atom . Further structural analysis such as bond lengths, angles, and conformational studies would require more specific studies or computational modeling .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 405.4±45.0 °C and its predicted density is 1.682±0.06 g/cm3 . The pKa value is predicted to be 11.10±0.70 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
"2-bromo-N-(3,4-dichlorophenyl)propanamide" serves as a precursor or intermediate in the synthesis of a variety of organic compounds. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, revealing that the bromine atom's introduction varies based on the brominating reagent and solvent nature, indicating a potential application for our compound in creating bromo-substituted organic molecules (Shirinian et al., 2012).
Environmental Chemistry
The photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light, has been a subject of environmental chemistry research. This process involves ring hydroxylation and cleavage, leading to mineralization to CO2, showcasing its potential degradation pathway in environmental systems (Sturini et al., 1997).
Materials Science
In materials science, "this compound" may be involved in the development of new materials with specialized properties. For instance, the synthesis and analysis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, have shown its efficacy as a fluorescent ATRP initiator in polymerizations of acrylates, suggesting potential applications in polymer chemistry and materials engineering (Kulai & Mallet-Ladeira, 2016).
Environmental Impact and Biodegradation
Studies on the movement, retention, and degradation of propanil (N-(3,4-dichlorophenyl)propanamide) in environmental systems, such as paddy-riverine wetlands, highlight the compound's behavior in agricultural settings. This research is crucial for understanding its environmental impact and developing strategies to mitigate potential risks (Perera et al., 1999).
Propiedades
IUPAC Name |
2-bromo-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPRRZJYAWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)


![(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2748410.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2748419.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide](/img/structure/B2748420.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)
